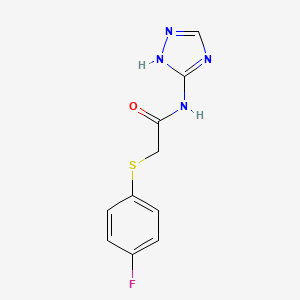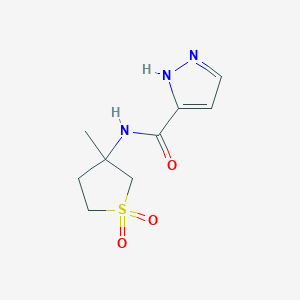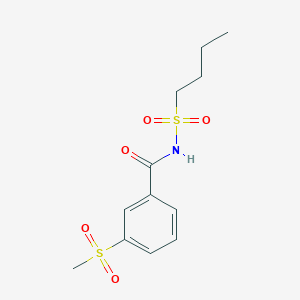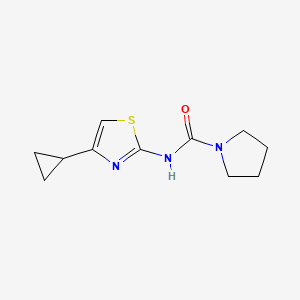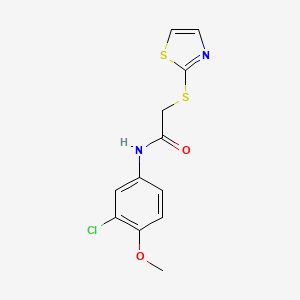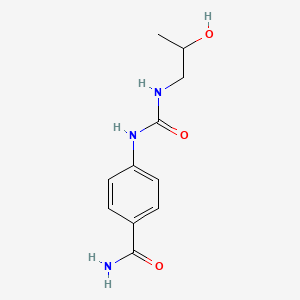![molecular formula C6H8BrNO2S2 B7529679 N-[(5-bromothiophen-2-yl)methyl]methanesulfonamide](/img/structure/B7529679.png)
N-[(5-bromothiophen-2-yl)methyl]methanesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(5-bromothiophen-2-yl)methyl]methanesulfonamide, also known as BMS-986205, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. It belongs to the class of small molecule inhibitors that target the immune checkpoint protein LAG-3.
Mecanismo De Acción
N-[(5-bromothiophen-2-yl)methyl]methanesulfonamide works by inhibiting the immune checkpoint protein LAG-3, which is expressed on the surface of T cells. LAG-3 plays a crucial role in regulating the immune response by suppressing T cell activation. By inhibiting LAG-3, N-[(5-bromothiophen-2-yl)methyl]methanesulfonamide enhances the anti-tumor immune response and promotes tumor cell death.
Biochemical and Physiological Effects:
N-[(5-bromothiophen-2-yl)methyl]methanesulfonamide has been shown to have a number of biochemical and physiological effects. It enhances the proliferation and activation of T cells, which are important in the immune response against cancer. It also promotes the production of cytokines, which are signaling molecules that play a crucial role in the immune response. Additionally, it has been shown to induce tumor cell death through apoptosis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-[(5-bromothiophen-2-yl)methyl]methanesulfonamide in lab experiments is its specificity for LAG-3. This allows for targeted inhibition of the immune checkpoint protein without affecting other immune pathways. However, one limitation of using N-[(5-bromothiophen-2-yl)methyl]methanesulfonamide is its potential toxicity, which needs to be carefully monitored in preclinical studies.
Direcciones Futuras
There are several future directions for the research and development of N-[(5-bromothiophen-2-yl)methyl]methanesulfonamide. One direction is to investigate its potential in combination with other cancer therapies, such as immune checkpoint inhibitors and chemotherapy. Another direction is to explore its potential in the treatment of other types of cancer. Additionally, further studies are needed to determine the optimal dosing and toxicity profile of N-[(5-bromothiophen-2-yl)methyl]methanesulfonamide in preclinical models.
Métodos De Síntesis
The synthesis of N-[(5-bromothiophen-2-yl)methyl]methanesulfonamide involves a multi-step process. The starting material is 5-bromothiophene-2-carbaldehyde, which is reacted with methylamine to form the corresponding imine. The imine is then reduced with sodium borohydride to give the amine intermediate. The amine intermediate is then treated with methanesulfonyl chloride to yield the final product, N-[(5-bromothiophen-2-yl)methyl]methanesulfonamide.
Aplicaciones Científicas De Investigación
N-[(5-bromothiophen-2-yl)methyl]methanesulfonamide has been extensively studied in preclinical models for its potential therapeutic applications. It has shown promising results in the treatment of various types of cancers, including melanoma, lung cancer, and breast cancer. It has also been shown to enhance the efficacy of other cancer therapies such as immune checkpoint inhibitors and chemotherapy.
Propiedades
IUPAC Name |
N-[(5-bromothiophen-2-yl)methyl]methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8BrNO2S2/c1-12(9,10)8-4-5-2-3-6(7)11-5/h2-3,8H,4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYDMQXIHPDLPJW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NCC1=CC=C(S1)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8BrNO2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

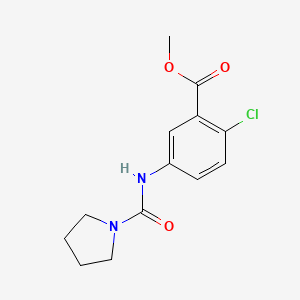
![1-(2,5-Dimethylpyrazol-3-yl)-3-[(3-methylphenyl)methyl]urea](/img/structure/B7529606.png)
![5-methyl-N-[(2,4,6-trimethylphenyl)methyl]-1,2-oxazole-3-carboxamide](/img/structure/B7529612.png)

![N-[(4-cyanophenyl)methyl]-2-(2,2,2-trifluoroethoxy)acetamide](/img/structure/B7529631.png)
![N-[4-(trifluoromethylsulfanyl)phenyl]pyrrolidine-1-carboxamide](/img/structure/B7529639.png)
